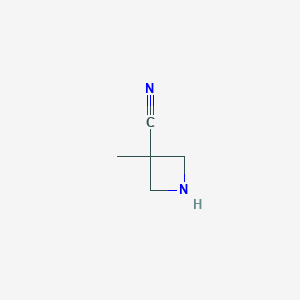

3-Methylazetidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylazetidine-3-carbonitrile Hydrochloride (CAS# 936850-33-8) is used for the preparation of pyrrolopyrazine as kinase inhibitors useful for the treatment of autoimmune and inflammatory diseases . It has a molecular weight of 132.59 and a molecular formula of C5H9ClN2 .

Synthesis Analysis

The synthesis of 3-functionalized 3-methylazetidines has been discussed in a paper . The paper mentions that 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines were prepared from the corresponding N-(2,3-dibromo-2-methylpropylidene)alkylamines. Their propensity to undergo nucleophilic substitution at the 3-position by different nucleophiles was assessed, providing a convenient access to novel 3-alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, 3-carboxy-, 3-(aminomethyl)- and 3-(hydroxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of this compound Hydrochloride includes a Canonical SMILES: CC1 (CNC1)C#N.Cl . The InChI is InChI=1S/C5H8N2.ClH/c1-5 (2-6)3-7-4-5;/h7H,3-4H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions of 3-methylazetidines have been discussed in a paper . The paper mentions that after O-acylation, the conjugate addition products of (S)-N-(alpha-methylbenzyl)hydroxylamine undergo an efficient diastereoselective 3-exo-tet ring-closure reaction affording 2- and 2,3-disubstituted-N-alkylaziridines in good to excellent yields .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound Hydrochloride include a LogP of 1.25028 . It also has a topological polar surface area of 35.8 Å .Scientific Research Applications

1. Biotransformation and Synthetic Applications

3-Methylazetidine-3-carbonitrile and related compounds have been studied for their potential in biotransformation processes. Research by (Leng et al., 2009) demonstrated the use of whole cell catalysts in neutral aqueous buffers to achieve efficient and enantioselective biotransformations. These processes yielded chiral azetidine-2-carboxylic acids and their amide derivatives, highlighting the utility of these compounds in the synthesis of complex organic molecules.

2. Chemical Transformations under Nucleophilic Conditions

The reactivity of compounds related to this compound under nucleophilic conditions has been explored. (Ibrahim & El-Gohary, 2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile, leading to the formation of various heterocyclic systems. This research provides insights into the potential chemical transformations that this compound may undergo.

3. Synthesis of Novel Fused Pyrimidines

Research has been conducted on the synthesis of new fused pyrimidines using derivatives of carbonitriles, including this compound. For instance, (El-Reedy et al., 1989) explored the reactions of 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile, leading to the synthesis of novel pyrimidines. Such research is significant for the development of new organic compounds with potential applications in various fields.

4. Precursors for Anticancer Drug Discovery

Some carbonitriles, related to this compound, have been identified as promising precursors in anticancer drug discovery. (Sekh et al., 2021) developed a synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles, which were examined as precursors for the preparation of 2-triazol-4-yl-thieno[2,3-d]pyrimidines. This approach allows for the creation of combinatorial libraries for anticancer drug discovery, indicating the potential of these compounds in medicinal chemistry.

5. Synthesis of Insensitive High Explosives

Interestingly, compounds structurally similar to this compound have been researched in the field of explosives. (Snyder et al., 2017) investigated the synthesis of a triazolotriazine carbonitrile, leading to the formation of an insensitive high explosive. This showcases the diverse applications of carbonitrile compounds in areas beyond traditional chemistry and pharmacology.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methylazetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5(2-6)3-7-4-5/h7H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFRXIJQTMYYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)

![2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2460727.png)

![tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2460728.png)

![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)